3-Acetyl-13-deoxyphomenone
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Overview
Description
3-Acetyl-13-deoxyphomenone is a sesquiterpenoid compound with the IUPAC name [(1aR,6R,7R,7aR,7bR)-7,7a-dimethyl-2-oxo-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-6-yl] acetate . This compound has garnered attention due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-13-deoxyphomenone typically involves the use of sesquiterpene precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the naphtho[1,2-b]oxiren structure. The acetylation step is then carried out using acetic anhydride in the presence of a catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-13-deoxyphomenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying sesquiterpenoid chemistry.
Biology: The compound has shown activity against certain pathogens, making it a candidate for antimicrobial research.
Medicine: Research has indicated its potential in antiviral therapies, particularly against the Zika virus.
Mechanism of Action
The mechanism of action of 3-Acetyl-13-deoxyphomenone involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits viral replication by interfering with viral enzymes and disrupting viral assembly processes. The exact pathways and molecular targets can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
13-Deoxyphomenone: Lacks the acetyl group present in 3-Acetyl-13-deoxyphomenone.
Phomenone: Contains a different functional group arrangement compared to this compound.
Eremophilane-type Sesquiterpenes: Share a similar core structure but differ in functional groups and biological activities.
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities. This acetyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(1aR,6R,7R,7aR,7bR)-7,7a-dimethyl-2-oxo-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-9(2)17-14(19)8-12-6-7-13(20-11(4)18)10(3)16(12,5)15(17)21-17/h8,10,13,15H,1,6-7H2,2-5H3/t10-,13+,15+,16+,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAABNZJDJAYFFQ-CRJBSTRQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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